2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Overview
Description
The compound “2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide” is used for research and development purposes .
Chemical Reactions Analysis
Again, while specific information on this compound’s chemical reactions is not available, similar compounds have been evaluated for their biological activities .Scientific Research Applications
Synthesis and Antitumor Activity
Research has demonstrated the utility of similar cyanoacetamide derivatives in synthesizing a wide range of heterocyclic compounds with significant antitumor activities. For instance, the synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives has been explored, showing promising inhibitory effects on different cell lines, highlighting the potential of such compounds in cancer research (Albratty, El-Sharkawy, & Alam, 2017).
Crystal Structure Analysis
The crystal structures of compounds containing similar sulfanylacetamide frameworks have been studied, revealing insights into the conformational preferences and the potential for hydrogen bonding, which is critical for designing molecules with desired biological activities (Subasri et al., 2016).
Intramolecular Cyclization for Synthesizing Pyridin-2(1H)-ones
Intramolecular cyclization reactions of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides have led to the formation of pyridin-2(1H)-ones, demonstrating the reactivity of such compounds towards synthesizing heterocyclic structures with potential biological activities (Savchenko et al., 2020).
Anticancer Activity of Thiazolidin-2-ylidene Derivatives
The reactivity of cyanoacetamide derivatives towards forming thiazolidin-2-ylidene acetamides has been explored, with some compounds showing potent and selective cytotoxic effects against specific leukemia cell lines, highlighting the potential for developing new anticancer agents (Horishny, Arshad, & Matiychuk, 2021).
Antimicrobial and Antiviral Activities
The synthesis of novel heterocycles incorporating sulfamoyl and thiadiazole moieties has demonstrated significant insecticidal and antimicrobial activities. These findings suggest the potential of cyanoacetamide derivatives in developing new agents for combating infectious diseases (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Safety and Hazards
Properties
IUPAC Name |
2-(3-cyano-6-pyridin-3-ylpyridin-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O2S/c1-11-7-15(22-24-11)21-16(23)10-25-17-12(8-18)4-5-14(20-17)13-3-2-6-19-9-13/h2-7,9H,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTQVOUZZGGVKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=C(C=CC(=N2)C3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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